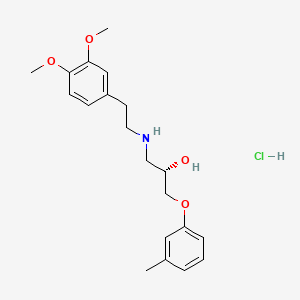
Bevantolol hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bevantolol hydrochloride, (S)-, also known as Bevantolol hydrochloride, (S)-, is a useful research compound. Its molecular formula is C20H28ClNO4 and its molecular weight is 381.897. The purity is usually 95%.
BenchChem offers high-quality Bevantolol hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bevantolol hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
1. Management of Hypertension and Angina Pectoris
Bevantolol has been shown to effectively lower blood pressure and alleviate symptoms of angina. Clinical studies indicate that it provides comparable efficacy to other beta-blockers like atenolol and propranolol, with a favorable safety profile .
Clinical Study Findings:
- A long-term study demonstrated that bevantolol was well-tolerated over four years, with a low incidence of adverse effects similar to placebo .
- Another study established that bevantolol effectively reduced peripheral vascular resistance, contributing to its antihypertensive effects .
Neurological Applications
2. Huntington’s Disease
Recent research has explored the potential of bevantolol in treating chorea associated with Huntington's disease. A proof-of-concept study investigated the efficacy of SOM3355 (bevantolol hydrochloride) in reducing chorea symptoms.
Study Design:
- Participants: 32 patients with Huntington's disease.
- Methodology: A randomized, placebo-controlled crossover design over 24 weeks.
- Results: The study indicated significant reductions in chorea scores during active treatment periods compared to placebo, suggesting potential therapeutic utility for chorea management .
Pharmacokinetic Studies
3. Bioequivalence Studies
Research has also focused on the pharmacokinetics of bevantolol. A validated liquid chromatography-electrospray ionization tandem mass spectrometry method was employed to determine bevantolol levels in human plasma.
Key Findings:
- The method achieved linear calibration curves over a range of 5.00–1,000 ng/ml.
- It was successfully applied in a bioequivalence study comparing different formulations of bevantolol hydrochloride tablets .
Summary of Case Studies
| Application | Study Type | Findings |
|---|---|---|
| Cardiovascular Conditions | Long-term safety study | Favorable safety profile; low adverse effects compared to placebo |
| Huntington’s Disease | Proof-of-concept study | Significant reduction in chorea scores; well-tolerated treatment |
| Pharmacokinetics | Bioequivalence study | Validated method for plasma level determination; successful application in clinical trials |
Propiedades
Número CAS |
152510-37-7 |
|---|---|
Fórmula molecular |
C20H28ClNO4 |
Peso molecular |
381.897 |
Nombre IUPAC |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H/t17-;/m0./s1 |
Clave InChI |
FJTKCFSPYUMXJB-LMOVPXPDSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl |
Sinónimos |
2-Propanol, 1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-, hydrochloride, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















